2-(Dimethylamino)-6-hydroxybenzaldehyde
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Overview
Description
2-(Dimethylamino)-6-hydroxybenzaldehyde is an organic compound characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-hydroxybenzaldehyde typically involves the reaction of 2,6-dihydroxybenzaldehyde with dimethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Dimethylamino)-6-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions. These interactions can influence various biochemical processes, leading to its observed biological activities.
Comparison with Similar Compounds
- 2-(Dimethylamino)benzaldehyde
- 6-Hydroxybenzaldehyde
- 2-(Dimethylamino)-4-hydroxybenzaldehyde
Comparison: 2-(Dimethylamino)-6-hydroxybenzaldehyde is unique due to the specific positioning of the dimethylamino and hydroxy groups on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(dimethylamino)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-4-3-5-9(12)7(8)6-11/h3-6,12H,1-2H3 |
InChI Key |
OULYZLGVHLVOJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)O)C=O |
Origin of Product |
United States |
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